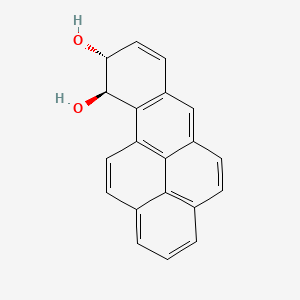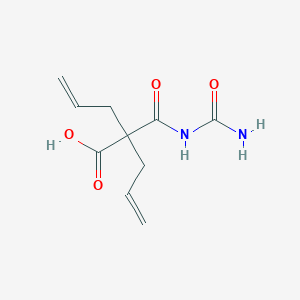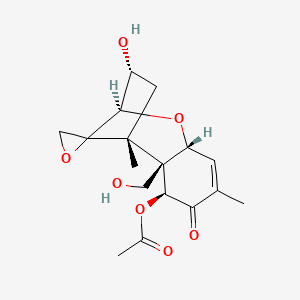
7-Acetyldeoxynivalenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Acetyldeoxynivalenol is a mycotoxin belonging to the trichothecene family, produced by Fusarium species. It is an acetylated derivative of deoxynivalenol, commonly found in cereals such as wheat, barley, and maize. This compound is known for its toxic effects on humans and animals, causing symptoms like vomiting, diarrhea, and immunosuppression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Acetyldeoxynivalenol involves the acetylation of deoxynivalenol. One common method is the reaction of deoxynivalenol with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields this compound as the main product .
Industrial Production Methods
Industrial production of this compound is often carried out through fermentation processes involving Fusarium species. The fungi are cultured under controlled conditions to produce deoxynivalenol, which is then acetylated to form this compound. This method ensures a high yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
7-Acetyldeoxynivalenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more toxic derivatives.
Reduction: Reduction reactions can convert it back to deoxynivalenol.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like hydroxylamine can be used for substitution reactions.
Major Products Formed
Oxidation: Produces more toxic derivatives.
Reduction: Yields deoxynivalenol.
Substitution: Forms various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
7-Acetyldeoxynivalenol has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of trichothecenes.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Studied for its potential role in causing diseases and its impact on the immune system.
Industry: Used in the development of detection methods for mycotoxins in food and feed.
Mécanisme D'action
7-Acetyldeoxynivalenol exerts its effects by inhibiting protein synthesis. It binds to the ribosome and disrupts the elongation phase of translation, leading to ribotoxic stress. This stress activates various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, resulting in inflammation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Acetyldeoxynivalenol: Another acetylated derivative with similar toxic effects.
15-Acetyldeoxynivalenol: Similar in structure and toxicity to 7-Acetyldeoxynivalenol.
Uniqueness
This compound is unique due to its specific acetylation at the 7th position, which influences its toxicity and metabolic pathways. Compared to other acetylated derivatives, it may have different binding affinities and effects on cellular processes .
Propriétés
Numéro CAS |
54996-64-4 |
|---|---|
Formule moléculaire |
C17H22O7 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
[(1R,2S,3S,7R,9R,10R)-10-hydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-3-yl] acetate |
InChI |
InChI=1S/C17H22O7/c1-8-4-11-16(6-18,14(12(8)21)23-9(2)19)15(3)5-10(20)13(24-11)17(15)7-22-17/h4,10-11,13-14,18,20H,5-7H2,1-3H3/t10-,11-,13-,14-,15-,16-,17?/m1/s1 |
Clé InChI |
BIEMSLKEYQTVRH-KLOHDQKESA-N |
SMILES isomérique |
CC1=C[C@@H]2[C@]([C@@H](C1=O)OC(=O)C)([C@]3(C[C@H]([C@H](C34CO4)O2)O)C)CO |
SMILES canonique |
CC1=CC2C(C(C1=O)OC(=O)C)(C3(CC(C(C34CO4)O2)O)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


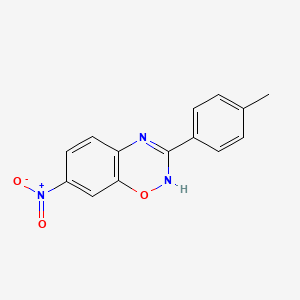
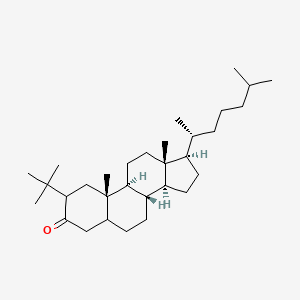
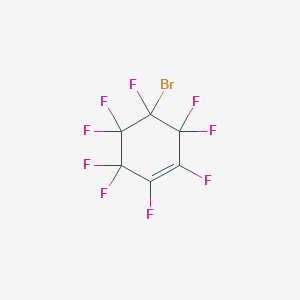
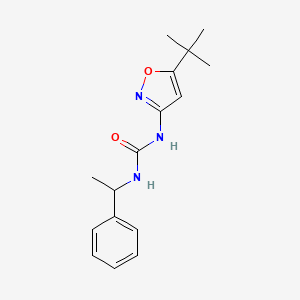
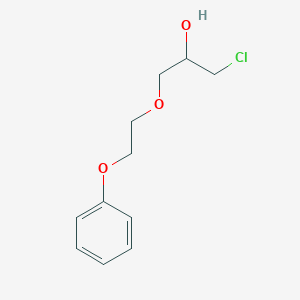
![(Piperazine-1,4-diyl)bis{[5-(3,4-dibromobutyl)pyridin-2-yl]methanone}](/img/structure/B14624641.png)
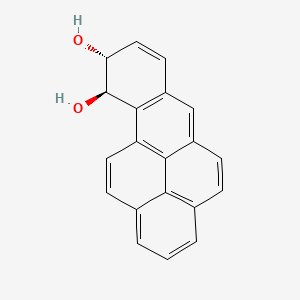
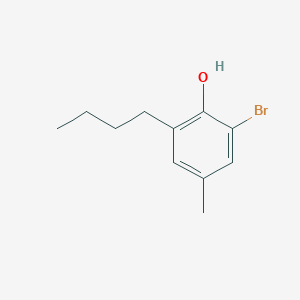
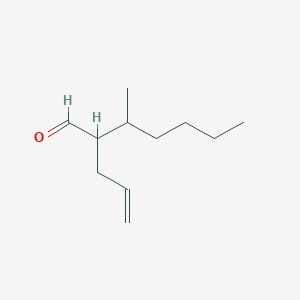
![N'-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N-methoxy-N-methylurea](/img/structure/B14624664.png)
![2-Decyl-7-ethyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one](/img/structure/B14624673.png)

